molecular formula C9H9FN2 B13672322 (6-Fluoro-1H-indol-2-yl)methanamine

(6-Fluoro-1H-indol-2-yl)methanamine

Cat. No.: B13672322
M. Wt: 164.18 g/mol
InChI Key: RCQZUPSSNKGMLF-UHFFFAOYSA-N
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Description

(6-Fluoro-1H-indol-2-yl)methanamine is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of a fluorine atom at the 6-position of the indole ring and a methanamine group at the 2-position makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-1H-indol-2-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoroindole.

    Functional Group Introduction:

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization and chromatography to obtain the desired product in large quantities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the methanamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

(6-Fluoro-1H-indol-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Fluoro-1H-indol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the methanamine group can interact with enzymes and other proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • (6-Fluoro-1H-indol-4-yl)methanamine
  • 5-Fluoro-1H-benzimidazole-2-amine

Comparison:

  • Structural Differences: The position of the fluorine atom and the methanamine group can significantly affect the compound’s properties and reactivity.
  • Biological Activity: (6-Fluoro-1H-indol-2-yl)methanamine may exhibit different biological activities compared to its analogs due to these structural differences.
  • Uniqueness: The specific positioning of the fluorine atom and the methanamine group in this compound makes it unique and potentially more effective in certain applications.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

(6-fluoro-1H-indol-2-yl)methanamine

InChI

InChI=1S/C9H9FN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H,5,11H2

InChI Key

RCQZUPSSNKGMLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2)CN

Origin of Product

United States

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